2-(3-Bromo-4-methoxyphenyl)-2-methylpropanoic acid
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Overview
Description
2-(3-Bromo-4-methoxyphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine atom and a methoxy group attached to a benzene ring, along with a propanoic acid moiety
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the targets are typically transition metal catalysts, such as palladium .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence carbon–carbon bond formation .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-methylpropanoic acid typically involves the bromination of 4-methoxybenzaldehyde followed by a series of reactions to introduce the propanoic acid group. One common method includes:
Bromination: 4-methoxybenzaldehyde is brominated using a brominating agent such as 1,3-di-n-butylimidazolium tribromide.
Formation of Intermediate: The brominated product is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to form the carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Esterification: Alcohols in the presence of a strong acid like sulfuric acid.
Major Products
Substitution: Products include 2-(3-azido-4-methoxyphenyl)-2-methylpropanoic acid or 2-(3-thio-4-methoxyphenyl)-2-methylpropanoic acid.
Oxidation: 2-(3-Hydroxy-4-methoxyphenyl)-2-methylpropanoic acid.
Reduction: 2-(3-Methyl-4-methoxyphenyl)-2-methylpropanoic acid.
Esterification: Methyl 2-(3-bromo-4-methoxyphenyl)-2-methylpropanoate.
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,10(13)14)7-4-5-9(15-3)8(12)6-7/h4-6H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWMNVYLUMQCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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